molecular formula C14H15ClFNO B1520963 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene hydrochloride CAS No. 1171091-08-9

1-(2-Amino-2-phenylethoxy)-2-fluorobenzene hydrochloride

Cat. No. B1520963
M. Wt: 267.72 g/mol
InChI Key: LZIQQJVIECPAGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Amino-2-phenylethoxy)-2-fluorobenzene hydrochloride (2-AP2F-HCl) is an organic compound used in various scientific research applications. It is a white crystalline solid that is soluble in water and other organic solvents. 2-AP2F-HCl is a useful reagent for the synthesis of organic compounds and has been applied in the areas of drug discovery, medicinal chemistry, and biochemistry.

Scientific Research Applications

Synthesis and Chemical Properties

1-(2-Amino-2-phenylethoxy)-2-fluorobenzene hydrochloride serves as an intermediate in organic synthesis. Its structural components, such as the fluorobenzene moiety, contribute to its reactivity and potential applications in the development of pharmaceuticals and agrochemicals. The presence of fluorine atoms in organic compounds often enhances their biological activity, metabolic stability, and membrane permeability (Qiu et al., 2009). The amino group in the compound may facilitate further functionalization through various chemical reactions, making it a valuable building block in medicinal chemistry.

Role in Protein Design

Fluorinated compounds, like the one , are increasingly being incorporated into proteins to enhance their stability and functionality. The introduction of fluorinated amino acids into proteins can result in improved chemical and thermal stability, making these modified proteins potential candidates for therapeutic and industrial applications. This approach highlights the importance of fluorinated compounds in designing proteins with novel properties (Buer & Marsh, 2012).

Environmental Impact and Degradation

Understanding the environmental fate and degradation pathways of fluorinated compounds, including those similar to 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene hydrochloride, is essential for assessing their ecological impact. Research on the degradation of similar compounds can provide insights into the persistence, bioaccumulation, and potential toxicity of these chemicals in the environment. Studies on the breakdown and detoxification mechanisms can inform the development of more sustainable and less harmful chemical processes and products (Haman et al., 2015).

Advanced Materials and Nanotechnology

Fluorinated compounds are integral to the development of advanced materials, including polymers and nanomaterials. Their unique properties, such as high thermal stability and resistance to solvents and acids, make them suitable for various applications, from coatings and lubricants to electronic and aerospace materials. The incorporation of fluorinated moieties, as seen in 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene hydrochloride, into polymers and nanomaterials can significantly enhance their performance and utility (Puts et al., 2019).

properties

IUPAC Name

2-(2-fluorophenoxy)-1-phenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO.ClH/c15-12-8-4-5-9-14(12)17-10-13(16)11-6-2-1-3-7-11;/h1-9,13H,10,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIQQJVIECPAGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(COC2=CC=CC=C2F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-2-phenylethoxy)-2-fluorobenzene hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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